molecular formula C21H18N4OS3 B11246796 N-benzyl-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-benzyl-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11246796
M. Wt: 438.6 g/mol
InChI Key: QMGAHVOXLWLDDA-UHFFFAOYSA-N
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Description

N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a thiazole ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions One common approach is to start with the synthesis of the thiazole and pyridazine intermediates, followed by their coupling with the thiophene ring

    Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyridazine Synthesis: The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final Steps: The thiophene ring is introduced through a Friedel-Crafts acylation, and the benzyl group is added via a nucleophilic substitution reaction. The final acetylation step involves the reaction with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or double bonds present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-BENZYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyridazine Derivatives: These compounds are studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Properties

Molecular Formula

C21H18N4OS3

Molecular Weight

438.6 g/mol

IUPAC Name

N-benzyl-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C21H18N4OS3/c1-14-20(29-21(23-14)17-8-5-11-27-17)16-9-10-19(25-24-16)28-13-18(26)22-12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,22,26)

InChI Key

QMGAHVOXLWLDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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